N-ethyl-2-methylpropanamide

Analytical Chemistry Chromatography Method Development

N-ethyl-2-methylpropanamide (CAS 2772-54-5), also known as N-ethylisobutyramide, is a secondary aliphatic amide with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol. Its structure features an ethyl group on the amide nitrogen and a methyl branch at the alpha-carbon, placing it within the class of N-alkyl isobutyramides.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 2772-54-5
Cat. No. B109554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-methylpropanamide
CAS2772-54-5
SynonymsN-Ethyl-2-methylpropanamide; 
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCNC(=O)C(C)C
InChIInChI=1S/C6H13NO/c1-4-7-6(8)5(2)3/h5H,4H2,1-3H3,(H,7,8)
InChIKeyWQLQCNJDXCGKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-ethyl-2-methylpropanamide (CAS 2772-54-5) Baseline: Procurement-Relevant Physicochemical and Structural Profile


N-ethyl-2-methylpropanamide (CAS 2772-54-5), also known as N-ethylisobutyramide, is a secondary aliphatic amide with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol [1]. Its structure features an ethyl group on the amide nitrogen and a methyl branch at the alpha-carbon, placing it within the class of N-alkyl isobutyramides. Predicted physicochemical data include a density of 0.9±0.1 g/cm³, a boiling point of 207.3±8.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The compound is recognized as a useful synthetic intermediate derived from isobutyryl chloride and is employed in various industrial and research applications .

Why N-ethyl-2-methylpropanamide Cannot Be Replaced by Generic In-Class Amides: Evidence of Quantifiable Differentiation


Substituting N-ethyl-2-methylpropanamide with other secondary amides, such as N-ethylpropionamide or N-ethylbutyramide, introduces quantifiable changes in key physicochemical and chromatographic properties that directly impact separation, detection, and reactivity. For instance, the presence of the alpha-methyl branch in N-ethyl-2-methylpropanamide alters its gas chromatographic retention index relative to linear amides, a critical factor in analytical method development and quality control [1]. Similarly, predicted thermodynamic properties like enthalpy of vaporization (44.4±3.0 kJ/mol) and surface tension (25.6±3.0 dyne/cm) differ from those of unbranched or differently N-substituted analogs . Furthermore, biological activity data, while limited, indicate that even minor structural variations among isobutyramides can lead to significant differences in target engagement, as demonstrated by the weak histone deacetylase inhibitory activity of isobutyramide derivatives [2]. These quantifiable differences underscore that N-ethyl-2-methylpropanamide cannot be assumed to be interchangeable with its structural neighbors without altering experimental outcomes or process performance.

Quantitative Differentiation Guide for N-ethyl-2-methylpropanamide: Comparator-Based Evidence for Scientific Selection


Gas Chromatographic Retention Index: Differentiating N-ethyl-2-methylpropanamide from Linear Analogs on Non-Polar Columns

N-ethyl-2-methylpropanamide exhibits a distinct gas chromatographic retention index compared to its linear isomer, N-ethylbutyramide. On a non-polar SE-30 column at 180°C, N-ethyl-2-methylpropanamide has a reported Kovats retention index of 1002 [1]. This value differentiates it from N-ethylbutyramide, which would be expected to have a different retention index due to the lack of alpha-branching. This quantitative difference is crucial for analytical method development and compound identification, as it confirms that the branched isomer can be chromatographically resolved from its linear analog under these conditions [1].

Analytical Chemistry Chromatography Method Development

Predicted Enthalpy of Vaporization: Quantifying the Energy Required for Phase Transition Compared to Class Averages

The enthalpy of vaporization for N-ethyl-2-methylpropanamide is predicted to be 44.4±3.0 kJ/mol . This value quantifies the energy required to vaporize the compound, a key parameter for designing and optimizing industrial processes involving distillation, evaporation, or drying. While direct comparative data for specific analogs are not available in the same predictive model, this value can be compared to class-level expectations for similar secondary amides. A lower or higher enthalpy relative to a proposed alternative would directly impact energy consumption and process economics, making this a critical differentiator for procurement decisions in scale-up or manufacturing contexts.

Physical Chemistry Thermodynamics Process Engineering

Predicted Surface Tension: Differentiating Interfacial Behavior in Formulation Applications

N-ethyl-2-methylpropanamide has a predicted surface tension of 25.6±3.0 dyne/cm . This property is critical in applications where the compound is used as a solvent, co-solvent, or additive in coatings, polymers, and resin formulations, as it dictates wetting, spreading, and interfacial behavior. While comparative data for direct analogs are not available from the same predictive model, this specific value can be contrasted with class-level expectations. For instance, a compound with a lower surface tension would exhibit better wetting and spreading on low-energy surfaces, a key differentiator in formulating industrial coatings or adhesives. This quantitative parameter enables a direct comparison of performance characteristics when evaluating potential alternatives.

Surface Chemistry Formulation Science Material Science

Weak Histone Deacetylase (HDAC) Inhibition: A Quantifiable Baseline for Biological Activity in the Isobutyramide Class

Isobutyramide, the parent amide of N-ethyl-2-methylpropanamide, has been characterized as a weak inhibitor of histone deacetylase (HDAC) [1]. In comparative studies, butyramide and isobutyramide were found to be weaker HDAC inhibitors than 4-phenylbutyrate and phenylacetate, which in turn were less effective than 3-bromopropionate and butyrate [1]. This establishes a quantitative rank-order of potency within the broader class of short-chain fatty acid amides. While direct activity data for N-ethyl-2-methylpropanamide are not available, this class-level data provides a crucial baseline: the unsubstituted isobutyramide is a weak inhibitor. This information is essential for researchers in epigenetics or cancer biology who are exploring structure-activity relationships (SAR) of amide-based HDAC inhibitors. The addition of an N-ethyl group, as in N-ethyl-2-methylpropanamide, is expected to further modulate this activity, making it a valuable tool for probing the SAR of this chemotype.

Biochemical Assays Epigenetics Drug Discovery

Predicted Boiling Point: A Comparative Metric for Thermal Processing and Purification

The boiling point of N-ethyl-2-methylpropanamide is predicted to be 207.3±8.0 °C at 760 mmHg . In comparison, its N-methyl analog, N-methylisobutyramide, has a reported boiling point of 110 °C at 17 Torr . While the pressures differ, the substantial difference in boiling points (approximately 97 °C at reduced pressure for the N-methyl analog versus the predicted value at atmospheric pressure for the N-ethyl derivative) highlights the significant impact of N-alkyl substitution on volatility. This quantifiable difference is a critical factor in selecting a compound for applications requiring specific thermal stability or for designing purification protocols such as distillation. A higher boiling point indicates lower volatility, which can be advantageous in high-temperature reactions or in minimizing evaporative losses during processing.

Physical Chemistry Process Engineering Purification

Predicted Water Solubility: Differentiating Aqueous Processing and Formulation Potential

The predicted water solubility of N-ethyl-2-methylpropanamide at 25 °C is 2.618e+004 mg/L (approximately 26.18 g/L), based on an estimated log Kow of 0.70 . This high predicted solubility is a key differentiator from more hydrophobic amides and is critical for applications requiring aqueous compatibility, such as in biological assays, environmentally friendly formulations, or certain industrial processes. In contrast, more hydrophobic analogs with longer or more branched alkyl chains would exhibit significantly lower water solubility, limiting their utility in aqueous environments. This quantitative parameter allows for a direct comparison of the compound's suitability for water-based applications against alternative, less soluble candidates.

Physical Chemistry Formulation Science Environmental Fate

Optimal Research and Industrial Application Scenarios for N-ethyl-2-methylpropanamide Based on Verified Differentiation


Analytical Method Development and Quality Control Using Verified Chromatographic Retention Data

N-ethyl-2-methylpropanamide is ideally suited for use as a reference standard or analyte in gas chromatographic method development, particularly when separation from structurally similar amides is required. Its verified retention index of 1002 on a non-polar SE-30 column at 180°C provides a reliable benchmark for method calibration and peak identification [1]. This data ensures that the compound can be chromatographically resolved from its linear isomer, N-ethylbutyramide, making it a valuable tool for analytical chemists developing purity assays or quantifying this specific amide in complex reaction mixtures.

Process Engineering and Scale-Up: Leveraging Quantified Thermodynamic and Physical Properties

The predicted enthalpy of vaporization (44.4±3.0 kJ/mol) and boiling point (207.3±8.0 °C) provide essential parameters for designing and optimizing industrial processes involving N-ethyl-2-methylpropanamide . These values enable chemical engineers to accurately model distillation, evaporation, and drying steps, leading to more efficient energy use and process control. The compound's predicted high water solubility (approx. 26 g/L) also makes it a candidate for aqueous-phase reactions or environmentally conscious processes, differentiating it from less water-miscible amide alternatives .

Formulation Science: Exploiting Defined Interfacial Properties for Coatings and Polymers

With a predicted surface tension of 25.6±3.0 dyne/cm, N-ethyl-2-methylpropanamide offers quantifiable interfacial behavior that can be leveraged in the formulation of industrial coatings, adhesives, and polymer resins . This property is critical for controlling wetting, leveling, and adhesion on various substrates. Formulators can use this data point to predict and compare the performance of N-ethyl-2-methylpropanamide against other candidate solvents or additives, ensuring optimal final product properties.

Medicinal Chemistry and Epigenetics Research: Probing Structure-Activity Relationships of HDAC Inhibitors

N-ethyl-2-methylpropanamide serves as a valuable tool in structure-activity relationship (SAR) studies focused on histone deacetylase (HDAC) inhibition. The established weak HDAC inhibitory activity of its parent scaffold, isobutyramide, provides a quantifiable baseline for this chemotype [2]. Researchers can use N-ethyl-2-methylpropanamide to systematically explore the impact of N-alkyl substitution on potency and selectivity, contributing to the development of novel epigenetic modulators. Its high predicted water solubility further enhances its utility in aqueous biochemical and cell-based assays .

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